Imidazole → Thiazole Replacement Produces 8–16-Fold Potency Shifts Against Staphylococci
In a direct head-to-head study, the parent 2-(1H-indol-3-yl)-1H-benzimidazole (3a) was compared with its benzothiazole analog 2-(1H-indol-3-yl)-1H-benzothiazole (3az). Substituting the imidazole ring with a thiazole ring decreased the MIC 16-fold against S. aureus ATCC 25923 and 8-fold against MRSA ATCC 43300, indicating a large potency gain for the thiazole congener [1]. This quantitatively defines the contribution of the benzimidazole N–H to anti-staphylococcal activity and establishes the parent imidazole compound as the essential baseline for interpreting SAR within this chemotype.
| Evidence Dimension | Antibacterial potency (MIC) against S. aureus |
|---|---|
| Target Compound Data | 2-(1H-indol-3-yl)-1H-benzimidazole (3a): baseline MIC (absolute values not individually reported in the primary text; fold-change serves as the quantitative metric) |
| Comparator Or Baseline | 2-(1H-indol-3-yl)-1H-benzothiazole (3az): MIC is 16-fold lower against S. aureus ATCC 25923 and 8-fold lower against MRSA ATCC 43300 relative to 3a |
| Quantified Difference | 16-fold MIC decrease (S. aureus ATCC 25923); 8-fold MIC decrease (MRSA ATCC 43300) |
| Conditions | Broth microdilution assay; strains S. aureus ATCC 25923 and S. aureus ATCC 43300 (MRSA) |
Why This Matters
This fold-change quantifies the pharmacophoric penalty of removing the imidazole N–H, directly informing medicinal chemistry decisions about core scaffold replacement.
- [1] Mendogralo, E.Y.; Nesterova, L.Y.; Nasibullina, E.R.; Shcherbakov, R.O.; Myasnikov, D.A.; Tkachenko, A.G.; Sidorov, R.Y.; Uchuskin, M.G. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules 2023, 28, 7095. https://doi.org/10.3390/molecules28207095 View Source
